ML328 -

ML328

Catalog Number: EVT-255131
CAS Number:
Molecular Formula: C22H21F3N6O3S
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel specific inhibitor of bacterial RecBCD helicase-nuclease DNA repair enzyme; Inhibitor of autotaxin (ATX, NPP2); High Quality Biochemicals for Research Uses
Synthesis Analysis

Methods and Technical Details

The synthesis of ML328 involves several steps that utilize commercially available reagents. The key steps include:

  1. Starting Materials: The synthesis begins with ethyl 3-(N,N-dimethylamino)acrylate.
  2. Reactions:
    • The initial step involves a reaction with cyclopropylamine in an ether solvent followed by treatment with potassium carbonate in dimethylformamide at elevated temperatures.
    • Subsequent reactions involve coupling with 4-(trifluoromethyl)phenyl isothiocyanate, yielding the final product through a series of cyclization and substitution reactions .
Molecular Structure Analysis

Structure and Data

ML328's molecular structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₃F₃N₄O₂S
  • Molecular Weight: 353.38 g/mol

The compound features a central thiourea moiety linked to a pipemidic acid derivative, which is critical for its biological activity. The structural analysis has been supported by techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Reactions and Technical Details

ML328 exhibits dual inhibitory activity against both AddAB and RecBCD enzymes. The inhibition profiles are characterized by:

  • Half-Maximal Inhibition Concentration (IC50): Approximately 5 μM for AddAB and 25 μM for RecBCD, demonstrating its potency as an inhibitor .
  • Mechanism of Action: The compound inhibits the enzymatic activities that facilitate DNA repair processes in bacteria, potentially leading to increased susceptibility to other antibacterial agents like quinolones .
Mechanism of Action

Process and Data

The mechanism by which ML328 exerts its effects involves direct inhibition of the helicase-nuclease activities of AddAB and RecBCD. By binding to these enzymes, ML328 disrupts their function in processing DNA double-strand breaks, thereby impairing bacterial repair mechanisms. This action can lead to enhanced bacterial cell death when used in conjunction with other antibiotics, particularly in strains resistant to conventional treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML328 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water, which enhances its bioavailability.
  • Stability: Demonstrates good stability in liver microsomes, indicating potential for oral administration.
  • Cell Permeability: High permeability allows effective intracellular concentrations necessary for biological activity.

These properties suggest that ML328 could be developed into an effective therapeutic agent against bacterial infections .

Applications

Scientific Uses

ML328 is primarily investigated for its potential applications in combating bacterial infections, particularly those caused by antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its role as a molecular probe for studying the functions of AddAB and RecBCD provides insights into bacterial DNA repair mechanisms. Furthermore, its ability to sensitize bacteria to other antibiotics opens avenues for combination therapies aimed at enhancing treatment efficacy against resistant pathogens .

Discovery and Development of ML328 as a First-in-Class Helicase-Nuclease Inhibitor

High-Throughput Screening (HTS) Campaigns for Bacterial DNA Repair Enzyme Targets

The identification of ML328 originated from a landmark ultra-high-throughput screening (uHTS) campaign targeting bacterial DNA repair enzymes AddAB and RecBCD. These helicase-nuclease complexes are essential for repairing DNA double-strand breaks and facilitating genetic recombination in bacteria but are absent in eukaryotes, making them attractive antibacterial targets [1] [3]. The NIH Molecular Libraries Program screened 326,100 small molecules from its sample collection using a miniaturized 1,536-well plate format. The primary goal was to discover inhibitors of Helicobacter pylori AddAB expressed in an Escherichia coli RecBCD deletion strain. This effort marked the first systematic attempt to target this enzyme class pharmacologically, as no selective small-molecule inhibitors were previously known [1]. Two primary chemotypes emerged as hits: nitrofuran amides and pipemidic acid thioureas, exhibiting half-maximal effective concentration (EC₅₀) values ranging from 2.5–50 μM in initial cell-based assays [1] [3].

Table 1: Summary of Initial HTS Results for AddAB/RecBCD Inhibitors

ChemotypeEC₅₀ Range (μM)Primary ActivityScreening Model
Nitrofuran Amides10–50AddAB/RecBCD inhibitionE. coli RecBCD⁻ + H. pylori AddAB
Pipemidic Acid Thioureas2.5–15Dual AddAB/RecBCD inhibitionE. coli RecBCD⁻ + H. pylori AddAB

Cell-Based Assay Design for AddAB/RecBCD Inhibition in Escherichia coli and Helicobacter pylori Models

A pivotal innovation enabling ML328's discovery was the development of a phenotypic cell-based assay leveraging bacteriophage biology. The assay exploited the observation that mutants of phage T4 (lacking gene 2) can only grow in E. coli if the host RecBCD enzyme is genetically inactivated or chemically inhibited [1] [9]. This provided a direct readout of RecBCD/AddAB functionality through phage proliferation. The assay was optimized for robustness in high-throughput formats by using:

  • Bacterial Strain Engineering: E. coli with deleted recBCD genes, complemented with H. pylori AddAB to ensure target specificity.
  • Phage T4 Gene 2 Mutants: Engineered to require RecBCD/AddAB inactivation for replication.
  • Cell Viability Metrics: Quantified via ATP-dependent luminescence or optical density, correlating phage growth with enzyme inhibition [1] [3].This design ensured hits were cell-permeable and physiologically active, bypassing artifacts common in biochemical assays. The assay was further validated using H. pylori infection models, where AddAB is essential for stomach colonization and DNA damage repair [1].

Medicinal Chemistry Optimization of Nitrofuran Amides and Pipemidic Acid Thioureas

Initial hit-to-probe optimization focused on two chemotypes:

  • Nitrofuran Amides: Exhibited moderate potency but raised concerns over nitro-group-mediated toxicity and potential nonspecific redox cycling.
  • Pipemidic Acid Thioureas: Showed superior promise due to their drug-like properties and lower toxicity risks [1].

Structure-Activity Relationship (SAR) studies for pipemidic acid thioureas revealed critical pharmacophores:

  • Thiourea Linker: Essential for hydrogen bonding with enzyme active sites. Replacement with urea reduced potency.
  • Quinolone Core: The pipemidic acid scaffold provided optimal geometry for interacting with RecBCD’s helicase domains.
  • Aryl Thiourea Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) enhanced potency by strengthening hydrophobic interactions [1] [9].ML328 (CID 1517823) emerged as the optimized probe, synthesized with >98% purity (HPLC/NMR). Key modifications included introducing a 4-(trifluoromethyl)phenyl thiourea moiety, improving enzyme-binding affinity and metabolic stability. ML328’s physicochemical properties included high water solubility and liver microsome stability, critical for cellular activity [1] [7].

Table 2: Key Structure-Activity Relationship (SAR) Findings for Pipemidic Acid Thioureas

Structural RegionModificationEffect on ActivityConclusion
Thiourea LinkerReplaced with urea>10-fold ↓ potencyCritical for H-bonding
Piperazine Ring (Quinolone)RemovedLoss of activityEssential for enzyme recognition
Aryl Group (Thiourea)4-CF₃ phenyl vs. phenyl5-fold ↑ RecBCD inhibitionEnhanced hydrophobic interaction
Carboxylic Acid (Quinolone)EsterifiedLoss of cellular activityRequired for ionic interactions

Ultra-High Throughput Screening (uHTS) and Secondary Biochemical Assay Validation

Following primary uHTS, ML328 underwent rigorous secondary validation across biochemical and cellular assays:

  • Biochemical Nuclease Assays: ML328 inhibited AddAB and RecBCD nuclease activities with IC₅₀ values of 15.7 μM and 4.8 μM, respectively. Near-complete inhibition (>92% at 100 μM) was observed for RecBCD [1] [7].
  • Chi-Site Cutting Assays: RecBCD’s sequence-specific cleavage at Chi sites (5′-GCTGGTGG-3′) was blocked by ML328 (EC₅₀ = 0.6 μM), confirming disruption of its regulatory function [1].
  • Hfr Recombination Assays: Inhibited homologous recombination in E. coli (EC₅₀ = 0.1 μM), demonstrating in vivo target engagement [1].
  • Selectivity Profiling: ML328 exhibited >34-fold selectivity for AddAB/RecBCD over general E. coli viability (IC₅₀ = 34.4 μM) and no significant CYP450 inhibition [1] [7].These orthogonal assays confirmed ML328’s mechanism as a direct, dual inhibitor of AddAB and RecBCD, with no observed DNA intercalation or nonspecific alkylation [1] [3].

Role of the NIH Molecular Libraries Program in Probe Compound Identification

ML328’s development was enabled by the NIH Molecular Libraries Screening Center Network (MLSCN), which provided:

  • Screening Infrastructure: Access to uHTS facilities (e.g., Scripps Research Institute Molecular Screening Center) for testing >300,000 compounds [1] [4].
  • Medicinal Chemistry Support: Integrated chemistry centers optimized initial hits into probe-grade molecules like ML328, emphasizing target selectivity over traditional "drug-like" properties [4].
  • Data Democratization: All screening data, including ML328’s dose-response curves and synthetic protocols, were deposited in PubChem (AID: 449731), accelerating collaborative research [1] [4].
  • Probe Definition: The MLSCN classified ML328 as a "molecular probe" (ML328) under grant R03 AI 083736, prioritizing its use as a tool for enzymatic, genetic, and physiological studies rather than immediate therapeutic development [1] [3]. This open-access approach facilitated its validation as a first-in-class inhibitor of a historically "undruggable" target class [1] [4].

Table 3: Key Properties and Profiling Data for ML328

Properties

Product Name

ML328

IUPAC Name

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C22H21F3N6O3S

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)

InChI Key

USYVBPXJSBDUTJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O

Synonyms

8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.